4-Methylpiperidine-2-carboxamide
Overview
Description
4-Methylpiperidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-2-carboxamide typically involves the reaction of 4-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of 4-methylpiperidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxamide. Another approach involves the use of 4-methyl-2-picolinic acid as the starting material, which undergoes a series of reactions including reduction and cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-Methylpiperidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A basic structure similar to 4-Methylpiperidine-2-carboxamide but without the carboxamide group.
4-Methylpiperidine: Similar to this compound but lacks the carboxamide functionality.
2-Piperidinecarboxamide: Similar structure but without the methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 4-position and the carboxamide group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-6(4-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBEGOHZRAHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172703-83-2 | |
Record name | 4-methylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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